1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

CYP3A4 inhibition Impurity profiling Drug–drug interaction risk

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS 129643-72-7), also referred to as clofenone or Ketoconazole Impurity 32/21, is a dichlorinated phenoxyphenyl ethanone with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol. The compound bears chlorine substituents at the 5-position of the central phenyl ring and at the para-position of the phenoxy ring, distinguishing it from its 2-chloro regioisomer (CAS 119851-28-4) and the α-bromo analog (CAS 129643-42-1).

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 129643-72-7
Cat. No. B107067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
CAS129643-72-7
Synonyms2-Acetyl-4-chlorophenyl p-chlorophenyl Ether
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H10Cl2O2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
InChIKeyKZGSCEBUKKTKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS 129643-72-7): Procurement-Grade Characterization and Baseline Identity


1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS 129643-72-7), also referred to as clofenone or Ketoconazole Impurity 32/21, is a dichlorinated phenoxyphenyl ethanone with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . The compound bears chlorine substituents at the 5-position of the central phenyl ring and at the para-position of the phenoxy ring, distinguishing it from its 2-chloro regioisomer (CAS 119851-28-4) and the α-bromo analog (CAS 129643-42-1) . It is commercially available at standard purity levels of 98%, with vendors such as Bidepharm supplying batch-specific analytical characterization including NMR, HPLC, and GC data . The compound serves a dual industrial role: as a key intermediate in the synthesis of the triazole fungicide difenoconazole via acylation–cyclization pathways, and as a fully characterized reference standard for Ketoconazole impurity profiling in pharmaceutical ANDA and DMF submissions .

Why 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone Cannot Be Generically Substituted by Regioisomeric or Halo-Analog Intermediates


Substitution of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone with its closest in-class analogs — including the 2-chloro regioisomer (CAS 119851-28-4), the 2′-chloro-α-bromo derivative (CAS 129643-42-1), or the 4-bromophenoxy analog (CAS 1242015-07-1) — introduces material changes in physicochemical properties, reactivity profiles, and regulatory traceability that preclude direct interchange . The 5-chloro substitution pattern on the central phenyl ring yields a distinct crystalline solid with a higher melting point relative to the 2-chloro regioisomer (~98–100°C vs. ~54–56°C), which directly impacts solid-phase handling, recrystallization protocols, and formulation behavior . Furthermore, in the context of Ketoconazole impurity profiling, the compound is assigned a specific pharmacopoeial impurity designation (Impurity 32/21) with a defined CYP3A4 inhibition fingerprint (IC50 > 5,000 nM) that differs substantially from the parent drug ketoconazole (IC50 ~110 nM), meaning that substitution with an uncharacterized or differently numbered impurity standard invalidates ANDA regulatory submissions and analytical method validation [1].

Quantitative Differential Evidence for 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS 129643-72-7) vs. Closest Analogs


CYP3A4 Inhibitory Potency: Ketoconazole Impurity 32 vs. Parent Drug Ketoconazole

The target compound (Ketoconazole Impurity 32) displays a CYP3A4 IC50 > 5,000 nM in human liver microsomes, as measured by LC-MS/MS analysis using ketoconazole as the probe substrate [1]. In contrast, the parent drug ketoconazole is a potent CYP3A4 inhibitor with a reported IC50 of approximately 110 nM (0.11 μM) under comparable microsomal incubation conditions . This >45-fold difference in inhibitory potency is critical for impurity safety qualification: an impurity that co-elutes with the API but exhibits negligible CYP3A4 inhibition will not confound in vitro drug–drug interaction (DDI) studies, unlike more potent impurities that could produce false-positive CYP inhibition signals.

CYP3A4 inhibition Impurity profiling Drug–drug interaction risk

Melting Point Differentiation: 5-Chloro vs. 2-Chloro Regioisomer of Chlorophenoxyphenyl Ethanone

The target compound 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone exhibits a melting point range of 98–100°C, consistent with its identity as a white crystalline powder . Its 2-chloro regioisomer, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119851-28-4), displays a markedly lower melting point of 54–56°C as reported by multiple independent suppliers and confirmed by TCI Chemicals at 55.0–59.0°C . The ~43°C melting point differential arises from the distinct crystal packing engendered by the changed chlorine position on the central aromatic ring, and provides a simple, quantitative identity verification method (melting point determination or DSC) that can distinguish these otherwise isobaric isomers (both MW 281.13) without resorting to advanced spectroscopic techniques.

Physicochemical characterization Solid-state properties Regioisomeric purity

Analytical Characterization Completeness: Batch-Specific COA vs. 'As-Is' Supply Models

Suppliers such as Bidepharm offer 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone at 98% standard purity with batch-specific Certificates of Analysis that include NMR, HPLC, and GC characterization data . This contrasts with the Sigma-Aldrich JRD0873 product line, which is expressly sold 'AS-IS' with no analytical data collected and all responsibility for identity and purity confirmation placed on the buyer . For pharmaceutical impurity reference standards intended for ANDA submissions, regulatory guidelines (ICH Q3A/Q3B) require full characterization of impurities at or above the identification threshold; a batch-specific COA with orthogonal analytical methods (NMR for structure, HPLC for purity, GC for residual solvents) is therefore non-negotiable for regulatory acceptance.

Quality control Certificate of Analysis Regulatory compliance Reference standard

Dual-Use Intermediacy: Unique Synthetic Pathway Branch Point for Difenoconazole Agrochemical Manufacture

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone occupies a specific node in the difenoconazole synthetic pathway that is structurally distinct from the 2-chloro regioisomer route. The target compound bears a methyl ketone at the 1-position ortho to the phenoxy group and para to the 5-chloro substituent, enabling regioselective α-halogenation to yield 2-bromo-1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone (CAS 129643-42-1), the immediate precursor for ketalization with 1,2-propylene glycol and subsequent triazole coupling to form difenoconazole . The alternative 2-chloro regioisomer (CAS 119851-28-4) follows a parallel but non-identical pathway that yields a different ketal intermediate, and these two synthetic streams are not interchangeable without altering the final product's impurity profile and isomeric composition [1].

Agrochemical synthesis Difenoconazole Synthetic intermediate Acylation

Verified Application Scenarios for 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone Based on Quantitative Evidence


Pharmaceutical ANDA Submission: Ketoconazole Impurity Reference Standard

Procure 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone as a fully characterized impurity reference standard (designated Ketoconazole Impurity 32 or Impurity 21, depending on the pharmacopoeial naming convention) for analytical method development and validation in Abbreviated New Drug Applications. The compound's demonstrated weak CYP3A4 inhibition (IC50 > 5,000 nM) compared to ketoconazole (IC50 ~110 nM) [1] supports its use as a non-interfering impurity marker in DDI-relevant CYP inhibition panels. Select suppliers that provide batch-specific COA documentation including NMR, HPLC, and GC data to satisfy ICH Q3A identification threshold requirements without the need for in-house re-characterization.

Agrochemical Process Development: Difenoconazole Intermediate Supply Chain Verification

Use 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone as the starting material for the α-halogenation → ketalization synthetic sequence leading to difenoconazole [1]. Confirm regioisomeric identity upon receipt via melting point determination (expected 98–100°C) to distinguish the correct 5-chloro isomer from the lower-melting 2-chloro regioisomer (54–56°C) , preventing the introduction of an incorrect intermediate that would alter the impurity profile of the final technical-grade fungicide and potentially compromise regulatory registration data packages.

Analytical Method Validation: System Suitability Standard for HPLC Impurity Profiling

Deploy the compound as a system suitability reference standard in HPLC methods developed for Ketoconazole API impurity profiling. The availability of batch-specific HPLC purity data (98% standard purity) [1] and verified chromatographic retention characteristics enables robust method performance qualification. The compound's distinct retention time, confirmed by vendor-supplied HPLC chromatograms, provides a reproducible marker for assessing column performance, mobile phase integrity, and detector response linearity across analytical runs.

Structure–Activity Relationship (SAR) Studies: Halogenated Acetophenone Library Member

Incorporate 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone as a defined member of a chlorinated acetophenone library for antifungal or anti-infective SAR exploration. The compound's distinct 5-chloro substitution pattern on the central phenyl ring, combined with the para-chlorophenoxy motif, provides a specific combination of electronic and steric properties that differ from the 2-chloro and 4-bromophenoxy analogs [1]. Its verified CYP3A4 interaction profile (IC50 > 5,000 nM) offers a baseline for evaluating target engagement selectivity in early-stage antifungal discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.